molecular formula C23H22N4O3S B2842786 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 953170-85-9

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2842786
CAS No.: 953170-85-9
M. Wt: 434.51
InChI Key: IVHOUYYWAMMVDN-UHFFFAOYSA-N
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Description

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes an imidazo[1,2-b]pyridazine moiety, a phenyl group, and a tetrahydronaphthalene sulfonamide group. Its unique structure makes it a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the phenyl group and the tetrahydronaphthalene sulfonamide moiety. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can be compared with other similar compounds, such as:

  • N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide
  • N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(2,4,5-trichlorophenoxy)acetamide These compounds share similar structural features but differ in their specific functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its tetrahydronaphthalene sulfonamide moiety, which may confer distinct advantages in terms of stability and activity.

Properties

IUPAC Name

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-30-23-13-12-22-24-21(15-27(22)25-23)17-6-9-19(10-7-17)26-31(28,29)20-11-8-16-4-2-3-5-18(16)14-20/h6-15,26H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHOUYYWAMMVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=C(CCCC5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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